1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-5-3-13(4-6-14)18(7-8-18)17(22)20-12-15(23-10-9-21)16-2-1-11-24-16/h1-6,11,15,21H,7-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLQEGSBNVYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, with the CAS number 2034364-69-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 349.4 g/mol. The structural representation includes a cyclopropanecarboxamide core, substituted with a fluorophenyl group and a hydroxyethoxy-thiophene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FNO3S |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 2034364-69-5 |
Biological Activity Overview
Research into the biological activity of this compound indicates several promising pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities.
1. Anti-Cancer Activity
Recent studies have highlighted the potential anti-cancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, with an IC50 value determined to be approximately 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
2. Anti-Inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6.
Case Study:
In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly decreased paw edema compared to control groups, suggesting its potential utility in treating inflammatory disorders.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptotic Pathways: Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Cytokine Modulation: Reduction in pro-inflammatory cytokines contributing to its anti-inflammatory effects.
Comparative Analysis with Related Compounds
To better understand its efficacy and potential applications, a comparison with structurally related compounds is useful:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-...) | Anti-cancer, anti-inflammatory | ~15 |
| 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-...) | Moderate anti-cancer activity | ~25 |
| N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-hydroxy... | Anti-inflammatory | ~30 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide?
- Methodology : Synthesis involves multi-step organic reactions. A cyclopropane ring is typically formed via cyclopropanation reagents (e.g., Simmons–Smith reagents) reacting with α,β-unsaturated esters. Subsequent carboxamide formation employs coupling agents like HATU or EDC with 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine under inert conditions (N₂ atmosphere). Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .
- Data Validation : Reaction progress is monitored via TLC (hexane/ethyl acetate gradients) and confirmed by LC-MS. Final purity (>95%) is achieved using preparative HPLC or silica gel chromatography .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies functional groups (e.g., cyclopropane protons at δ 1.2–1.8 ppm, thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 392.12) .
- X-ray Crystallography : Resolves 3D conformation, bond angles (e.g., cyclopropane ring strain at ~60°), and hydrogen-bonding interactions .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in buffers (PBS, pH 7.4) and DMSO using UV-Vis spectroscopy or nephelometry. Low aqueous solubility may require formulation with co-solvents (e.g., PEG-400) .
- Stability : Incubate at 37°C in simulated biological fluids (e.g., plasma, liver microsomes) and analyze degradation products via LC-MS/MS. Hydrolysis of the carboxamide group is a common instability issue .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). The fluorophenyl and thiophene groups often exhibit π-π stacking with aromatic residues .
- MD Simulations : GROMACS or AMBER simulate ligand-protein dynamics (10–100 ns trajectories) to assess binding stability and conformational changes .
- Data Contradiction : Discrepancies between computational predictions and experimental IC₅₀ values may arise from solvent effects or protonation state variability. Free energy perturbation (FEP) calculations refine affinity estimates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodology :
- Analog Synthesis : Replace the hydroxyethoxy group with methoxy or aminoethyl variants to evaluate steric/electronic effects on potency .
- In Vitro Assays : Test analogs against disease-relevant cell lines (e.g., cancer: IC₅₀ in MCF-7; antimicrobial: MIC in S. aureus). Correlate substituent electronegativity (e.g., fluorine) with activity .
- Case Study : A cyclopropane-to-cyclobutane modification in a related compound increased metabolic stability by 40% in hepatic microsomes .
Q. What experimental designs address discrepancies in biological activity data across studies?
- Methodology :
- Assay Standardization : Use identical cell lines (ATCC-validated), passage numbers, and assay buffers to minimize variability .
- Orthogonal Validation : Confirm target engagement via SPR (binding kinetics) and cellular thermal shift assays (CETSA). For example, inconsistent IC₅₀ values in kinase assays may reflect off-target effects .
Q. How can formulation challenges (e.g., low bioavailability) be mitigated for in vivo studies?
- Methodology :
- Prodrug Design : Convert the hydroxyethoxy group to a phosphate ester for enhanced solubility and enzymatic activation in vivo .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life. For instance, liposomal formulations of similar carboxamides increased AUC by 3-fold in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
